molecular formula C9H7IN2O2 B13674506 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid

6-Iodo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B13674506
M. Wt: 302.07 g/mol
InChI Key: FFTLJFTZUCAPFF-UHFFFAOYSA-N
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Description

6-Iodo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid typically involves the iodination of 1-methyl-1H-indazole-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the formation of byproducts. The use of automated reactors and precise control over reaction parameters are key aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents like DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Products include 6-amino-1-methyl-1H-indazole-3-carboxylic acid or 6-thio-1-methyl-1H-indazole-3-carboxylic acid.

    Oxidation and Reduction: Products include 1-methyl-1H-indazole-3-carboxylate or 1-methyl-1H-indazole-3-carboxamide.

    Coupling Reactions: Products include biaryl or alkyne-substituted indazole derivatives.

Scientific Research Applications

6-Iodo-1-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

    1-Methyl-1H-indazole-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    6-Bromo-1-methyl-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    6-Chloro-1-methyl-1H-indazole-3-carboxylic acid: Contains a chlorine atom, which affects its reactivity and applications.

Uniqueness: The presence of the iodine atom in 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid enhances its reactivity in substitution and coupling reactions compared to its bromo and chloro counterparts. Additionally, the iodine atom may confer unique biological activities, making this compound a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

6-iodo-1-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7IN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

FFTLJFTZUCAPFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)I)C(=N1)C(=O)O

Origin of Product

United States

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